Product packaging for Manoyl oxide(Cat. No.:CAS No. 596-84-9)

Manoyl oxide

Cat. No.: B1676061
CAS No.: 596-84-9
M. Wt: 290.5 g/mol
InChI Key: IGGWKHQYMAJOHK-QVHQYWGISA-N
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Description

Context within Labdane-Type Diterpenoids Scholarship

Labdane-type diterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic decalin core. researchgate.net These compounds are of significant interest due to their wide range of biological activities. nih.govresearchgate.net Labd-14-ene, 8,13-epoxy-, (13R)- holds a specific place within this scholarship as a representative of the labdane-type diterpenes containing a cyclic ether linkage. nih.gov Its chemical structure, featuring an epoxy bridge between carbons 8 and 13, is a key feature that influences its chemical properties and biological interactions.

Research into labdane (B1241275) diterpenoids often focuses on their biosynthesis, chemical synthesis, and potential pharmacological applications. The study of compounds like Labd-14-ene, 8,13-epoxy-, (13R)- and its stereoisomers contributes to a deeper understanding of the enzymatic processes that lead to the vast array of diterpenoid structures found in nature. Furthermore, the elucidation of its structure and stereochemistry through techniques such as NMR spectroscopy provides a foundation for the synthesis of novel analogs with potentially enhanced biological activities.

Natural Occurrence and Distribution in Biological Systems

Labd-14-ene, 8,13-epoxy-, (13R)- is a metabolite found in a variety of organisms, highlighting its widespread distribution in different ecosystems. nih.gov Its isolation from numerous sources has been documented in scientific literature, pointing to its role as a plant and fungal metabolite. nih.gov

This diterpenoid has been identified in a range of plant species, often as a component of their essential oils or extracts. Notable plant sources include:

Cistus spp.: Species within the Cistus genus, commonly known as rockroses, have been reported to contain Labd-14-ene, 8,13-epoxy-, (13R)-. nih.gov

Isodon rugosus: This plant species is another documented source of this labdane diterpenoid.

Plectranthus ornatus: Research on Plectranthus ornatus has led to the isolation of various diterpenoids, including derivatives of the labdane skeleton. researchgate.net

Zanthoxylum rhoifolium: This species has been identified as a natural source of Labd-14-ene, 8,13-epoxy-, (13R)-.

Vitex negundo: Extracts from Vitex negundo have been shown to contain this compound.

Coleus forskohlii: This plant is a well-known source of the labdane diterpenoid forskolin (B1673556), and studies have also isolated other related labdane structures. nih.govresearchgate.net

Tobacco (Nicotiana tabacum): Amber-like compounds that form during the curing of tobacco leaves include labdane-type diterpenes. researchgate.net

The following table summarizes the plant sources from which Labd-14-ene, 8,13-epoxy-, (13R)- or its derivatives have been isolated:

Plant SpeciesFamily
Cistus monspeliensis nih.govCistaceae
Isodon rugosusLamiaceae
Plectranthus ornatus researchgate.netLamiaceae
Zanthoxylum rhoifoliumRutaceae
Vitex negundoLamiaceae
Coleus forskohlii nih.govresearchgate.netLamiaceae
Nicotiana tabacum (Tobacco) researchgate.netSolanaceae

The occurrence of Labd-14-ene, 8,13-epoxy-, (13R)- is not limited to the plant kingdom. It has also been isolated from fungi and marine organisms, indicating a broader biosynthetic capability for this class of compounds.

Fungi: The fungus Phaeosphaeria sp. is a known producer of this diterpenoid.

Marine Organisms: Marine sponges of the genus Spongia and red algae of the genus Laurencia have also been identified as sources of labdane-type diterpenoids, including those related to Labd-14-ene, 8,13-epoxy-, (13R)-.

The table below details the fungal and marine sources of this compound:

OrganismKingdom/Phylum
Phaeosphaeria sp.Fungi
Spongia sp.Animalia/Porifera
Laurencia sp.Rhodophyta

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O B1676061 Manoyl oxide CAS No. 596-84-9

Properties

CAS No.

596-84-9

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene

InChI

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18+,19-,20+/m1/s1

InChI Key

IGGWKHQYMAJOHK-QVHQYWGISA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@]3(CCCC([C@H]3CC[C@@]2(O1)C)(C)C)C)C=C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Manoyl oxide;  Manoyl oxide;  Manoyl; 

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Characterization of Labd 14 Ene, 8,13 Epoxy , 13r

Spectroscopic Methods for Structural Determination

The definitive structure of (13R)-8,13-epoxy-labd-14-ene is established through a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of manoyl oxide and its derivatives. researchgate.netelifesciences.orgscielo.br One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of ent-13-epi-manoyl oxide, a diastereomer of (13R)-8,13-epoxy-labd-14-ene, the presence of the vinyl group is confirmed by signals corresponding to H-14, which can be confirmed by selective irradiation experiments that cause the doublets of the H-15 protons to collapse into singlets. uliege.be

Two-dimensional (2D) NMR experiments, such as COSY, HMBC, and NOESY, are crucial for establishing the connectivity and spatial relationships between atoms. For instance, HMBC correlations have been used to confirm the decalin system of the A and B rings by showing correlations from protons like H₂-3 to carbons C-4 and C-5, and from the methyl protons of H₃-20 to carbons C-1, C-5, and C-10. mdpi.com The side chain structure is also pieced together using HMBC correlations, for example, from H-14 to carbons C-12 and C-16. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
139.21.00 (m), 1.65 (m)
218.41.50 (m), 1.58 (m)
342.11.25 (m), 1.40 (m)
433.5-
555.80.95 (dd, J=12.0, 2.0)
620.21.60 (m), 1.70 (m)
740.51.30 (m), 1.45 (m)
874.5-
959.81.55 (m)
1037.5-
1115.81.50 (m), 1.65 (m)
1235.71.75 (m), 1.85 (m)
1373.2-
14147.95.87 (dd, J=17.3, 10.7)
15110.44.90 (dd, J=10.7, 1.2), 5.10 (dd, J=17.3, 1.2)
1629.41.28 (s)
1733.60.80 (s)
1821.50.85 (s)
1915.60.88 (s)
2015.70.82 (s)
Note: Data compiled from various sources and may represent different this compound derivatives. Specific values can vary based on solvent and specific isomer.

Mass Spectrometry (MS) and Fragmentation Patterns in Diterpene Analysis

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is instrumental in identifying labdane (B1241275) diterpenes and differentiating their isomers. nih.govresearchgate.netoup.com The fragmentation pattern of these molecules is often governed by the location of double bonds and functional groups. nih.gov For labdane-type diterpenes, the loss of the alkyl side chain is a characteristic fragmentation pathway. nih.gov

In the analysis of C-13 this compound epimers, specific ion ratios in the mass spectrum can be used for differentiation. For instance, the ratio of the intensities of the fragment ions at m/z 275 and m/z 257 is a key diagnostic marker. nih.gov This ratio is typically lower in ent-13-epi-manoyl oxide compared to this compound. nih.gov Tandem mass spectrometry (MS/MS) experiments can further validate proposed fragmentation mechanisms and help identify ions of interest for specific diterpene identification. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound Epimer Differentiation
CompoundKey Fragment Ions (m/z)Diagnostic Feature
This compound290 (M+), 275, 257Higher m/z 275 : 257 ratio
ent-13-epi-Manoyl oxide290 (M+), 275, 257Lower m/z 275 : 257 ratio nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules like (13R)-8,13-epoxy-labd-14-ene. nih.govnih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule.

The absolute configuration is typically assigned by comparing the experimental ECD spectrum with the theoretical spectrum calculated for a specific enantiomer using quantum-mechanical methods, such as time-dependent density functional theory (TD-DFT). nih.govresearchgate.netrsc.org A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. For complex molecules, this computational approach can account for the contributions of different conformers and the interactions between multiple chromophores, making it a reliable tool for stereochemical assignment. nih.gov

Stereochemical Assignment and Epimer Differentiation

The presence of a chiral center at C-13 gives rise to two epimers: (13R)-8,13-epoxy-labd-14-ene (this compound) and (13S)-8,13-epoxy-labd-14-ene (13-epi-manoyl oxide). Distinguishing between these epimers is critical, as their biological activities can differ. nih.gov

Chromatographic and Spectroscopic Approaches for Differentiating C-13 this compound Epimers

Gas chromatography-mass spectrometry (GC-MS) is a rapid and effective method for the differentiation of C-13 this compound epimers. nih.gov As mentioned previously, the mass spectra of the two epimers show a reproducible difference in the intensity ratio of key fragment ions (m/z 275 and 257), allowing for their characterization even in mixtures. nih.gov This analytical distinction is crucial for evaluating the epimeric purity of natural extracts and synthesized compounds. nih.govnih.gov

In addition to GC-MS, NMR spectroscopy provides clear evidence for epimer differentiation. The chemical shifts of the carbons and protons around the C-13 stereocenter, particularly C-16, C-14, and H-14, are sensitive to the configuration at this position.

Elucidation of Specific Epoxy Linkages and Stereoisomers through Advanced Techniques (e.g., NOESY correlations)

For example, NOESY correlations can elucidate the stereochemistry of the 9,13-epoxy-labd-14-ene system. researchgate.net Specific correlations between the methyl groups and protons on the decalin ring system help to define the chair or boat conformations of the rings and the axial or equatorial positions of the substituents. These detailed spatial insights are essential for the complete and unambiguous structural and stereochemical characterization of (13R)-8,13-epoxy-labd-14-ene and its related stereoisomers. researchgate.netelifesciences.org

Analysis of Structural Analogs and Isomeric Forms Related to Labd-14-ene, 8,13-epoxy-, (13R)-

The labdane diterpene framework, characterized by a bicyclic decalin core with a side chain at C-9, allows for extensive structural diversity through variations in stereochemistry and functional group modifications. Labd-14-ene, 8,13-epoxy-, (13R)-, also known as (13R)-manoyl oxide, is a prominent member of this class and serves as a key reference point for understanding a wide array of related natural products. nih.gov Its isomers and structural analogs are found across various plant species and are subjects of significant phytochemical research.

Structural analogs of (13R)-manoyl oxide encompass a broad range of compounds where the fundamental labdane skeleton is retained but modified with different functional groups or further cyclizations. For instance, (13R)-manoyl oxide is the direct biosynthetic precursor to the structurally complex diterpenoid, forskolin (B1673556), which features additional hydroxylations and a tetrahydropyran (B127337) ring. nih.govebi.ac.uk Other analogs are formed through processes like hydroxylation, acetylation, or the formation of additional ring systems, such as lactones. researchgate.netchemeo.com The diterpene sclareol (B1681606) is a common starting material for the hemisynthesis of this compound and its analogs. nih.gov Many related compounds are classified as furanoditerpenoids, which may possess antibacterial, anti-inflammatory, and other biological activities. researchgate.net

Isomeric Forms of this compound

The stereochemistry of the this compound skeleton is crucial for its characterization. The existence of multiple chiral centers gives rise to several stereoisomers, which can exhibit distinct physical and biological properties. The most significant isomers are detailed below.

Table 1: Key Isomers of this compound This table is interactive. You can sort the data by clicking on the column headers.

Common Name Systematic Name CAS Number Molecular Formula Key Structural Feature Reference
(13R)-Manoyl oxide Labd-14-ene, 8,13-epoxy-, (13R)- 596-84-9 C₂₀H₃₄O (R)-configuration at C-13. chemeo.comnih.gov
13-epi-Manoyl oxide Labd-14-ene, 8,13-epoxy-, (13S)- 1227-93-6 C₂₀H₃₄O (S)-configuration at C-13; epimer of (13R)-manoyl oxide. nist.govnih.gov
ent-Manoyl oxide ent-Labd-14-ene, 8,13-epoxy-, (13S)- Not Available C₂₀H₃₄O Enantiomer (mirror image) of (13R)-manoyl oxide. nist.govnist.gov
ent-13-epi-Manoyl oxide ent-Labd-14-ene, 8,13-epoxy-, (13R)- 114643-41-9 C₂₀H₃₄O Enantiomer of 13-epi-manoyl oxide. nih.gov

| ent-8-epi-Manoyl oxide | ent-8-epi-Manoyl oxide | Not Available | C₂₀H₃₄O | Epimer at the C-8 position in the enantiomeric series. | nist.govnist.gov |

Selected Structural Analogs

The structural diversity of labdane-related diterpenoids extends far beyond simple stereoisomerism. Numerous analogs featuring modifications to the parent this compound structure have been isolated from natural sources, particularly from the Lamiaceae (mint) family. researchgate.netnih.gov These modifications often involve the introduction of oxygen-containing functional groups, leading to compounds with varied chemical properties.

Table 2: Selected Structural Analogs of (13R)-Manoyl Oxide This table is interactive. You can sort the data by clicking on the column headers.

Compound Name Source/Origin Key Structural Modification from (13R)-Manoyl Oxide Reference
Forskolin Coleus forskohlii Complex poly-functionalized analog with multiple hydroxyl and acetyl groups and a tetrahydropyran ring. (13R)-Manoyl oxide is its biosynthetic precursor. researchgate.netnih.gov
Sclareol Salvia sclarea Acyclic precursor; a labdane diol used in the semisynthesis of this compound analogs. nih.gov
Ribenol Natural Product (ent-series) Belongs to the ent-series with a 13-epi-manoyl oxide skeleton and additional hydroxylation. researchgate.net
Varodiol Natural Product (ent-series) Belongs to the ent-series with a 13-epi-manoyl oxide skeleton and additional hydroxylations. researchgate.net
Leocardin Leonurus cardiaca Contains additional epoxide, hydroxyl, acetoxy, and lactone functionalities on the labdane frame. researchgate.net
Marrubiin Leonotis species A furanoid labdane diterpene featuring a lactone ring. researchgate.net
3β-Acetoxy this compound Natural/Synthetic Presence of an acetoxy group at the C-3 position. chemeo.com

| 3β-Hydroxy-manoyl oxide isomer | Natural/Synthetic | Presence of a hydroxyl group at the C-3 position. | chemeo.com |

Synthetic Methodologies and Chemical Transformations of Labd 14 Ene, 8,13 Epoxy , 13r

Strategies for the Total Synthesis of Enantiomerically Pure (13R)-Manoyl Oxide

The total synthesis of enantiomerically pure (13R)-Manoyl oxide has been successfully achieved through biotechnological approaches. ebi.ac.uk These methods leverage enzymatic processes to construct the complex tricyclic structure with high stereospecificity, a feat that remains challenging for traditional chemical synthesis, which often yields racemic mixtures. google.com

A key strategy involves a two-step enzymatic reaction starting from the acyclic precursor, geranylgeranyl diphosphate (B83284) (GGPP). google.com This biosynthetic pathway has been elucidated through the characterization of enzymes from Coleus forskohlii, the plant that naturally produces forskolin (B1673556). nih.govnih.gov

Step 1: Cyclization to Intermediate: A class II diterpene synthase (diTPS), specifically an enzyme named CfTPS2, catalyzes the initial protonation-initiated cycloisomerization of GGPP. This reaction forms a bicyclic intermediate, labd-13-en-8-ol diphosphate (LPP), also known as copal-8-ol diphosphate. nih.govresearchgate.net

Step 2: Stereospecific Ring Closure: A class I diTPS, CfTPS3, then acts on the LPP intermediate. It catalyzes the cleavage of the diphosphate group and a subsequent second cyclization to yield (13R)-Manoyl oxide with the correct stereochemistry. nih.govresearchgate.net

This enzymatic pairing ensures the stereospecific formation of the desired (13R) epimer, avoiding the (13S) epimer. nih.gov The entire pathway has been successfully reconstructed in microbial hosts like Saccharomyces cerevisiae, demonstrating a viable method for producing enantiomerically pure (13R)-Manoyl oxide on a preparative scale. ebi.ac.ukgoogle.com

Table 1: Enzymatic Synthesis of (13R)-Manoyl Oxide

StepSubstrateEnzyme(s)ProductStereochemistry
1Geranylgeranyl Diphosphate (GGPP)CfTPS2 (Class II diTPS)Labd-13-en-8-ol diphosphate (LPP)Intermediate
2Labd-13-en-8-ol diphosphate (LPP)CfTPS3 (Class I diTPS)Labd-14-ene, 8,13-epoxy-, (13R)-Enantiomerically Pure (13R)

Chemical Derivatization and Structural Modifications of Labd-14-ene, 8,13-epoxy-, (13R)-

The manoyl oxide framework is a versatile scaffold for chemical modification. Derivatization reactions can introduce new functional groups, altering the molecule's properties and enabling the synthesis of diverse analogues.

The targeted introduction of hydroxyl and acetoxy groups onto the this compound skeleton is fundamental to mimicking and diversifying the structures of natural products like forskolin.

Hydroxylation: Enzymatic hydroxylation has been demonstrated as a highly selective method. Cytochrome P450 monooxygenases (CYPs) from C. forskohlii are capable of oxidizing the this compound core at specific positions. For instance, the enzyme CYP76AH24 has been shown to perform hydroxylation at the C-11 position to yield 11β-hydroxy-manoyl oxide. researchgate.net The biosynthesis of forskolin from (13R)-manoyl oxide involves a cascade of such oxidations catalyzed by a suite of P450 enzymes. ebi.ac.uk Biotransformations using filamentous fungi have also been explored to introduce hydroxyl groups at various positions on the this compound backbone.

Acetoxylation: Acetoxylation can be achieved through chemical means. While direct acetoxylation of the parent this compound is not widely reported, reactions on functionalized derivatives show feasibility. In studies on 2-oxothis compound derivatives, treatment of an intermediate alcohol with lead tetraacetate and iodine resulted in the formation of an iodo acetate, demonstrating that acetoxy groups can be installed. publish.csiro.au The existence of compounds like 3β-acetoxy-13-epi-manoyl oxide further confirms that the this compound skeleton can be acetylated. nist.gov

Oxidation of the methylene (B1212753) carbons of the this compound ring system to ketones provides key intermediates for further synthesis. 2-Oxothis compound is a well-established derivative that has been utilized as a starting material for the preparation of analogues of other bioactive diterpenoids, such as pisiferic acid. publish.csiro.au

Enzymatic oxidation can also produce ketone derivatives. The enzyme CYP76AH15, involved in the forskolin pathway, catalyzes the conversion of (13R)-manoyl oxide into 11-oxo-13R-manoyl oxide. researchgate.net This reaction is a critical step in the biosynthetic route to more complex labdanes.

Table 2: Key Oxidation Products of (13R)-Manoyl Oxide

Reagent/EnzymePosition of OxidationProduct
VariousC-22-Oxothis compound
CYP76AH15C-1111-Oxo-13R-manoyl oxide
CYP76AH24C-1111β-Hydroxy-manoyl oxide

The introduction of halogen atoms provides a synthetic handle for cross-coupling reactions and can significantly influence biological activity. While direct halogenation of (13R)-Manoyl oxide is not extensively documented, reactions on its derivatives confirm the viability of this functionalization.

During the chemical transformation of a 2-oxothis compound derivative, treatment with lead tetraacetate and iodine under irradiation was used to functionalize the C-20 methyl group. publish.csiro.au This reaction proceeded through radical intermediates and led to the formation of iodo-functionalized products, including a diiodo alcohol and an iodo acetate, demonstrating that the this compound skeleton can withstand and be selectively modified by halogenating agents. publish.csiro.au General methods for the halofunctionalization of terpenoids using hypervalent iodine reagents in combination with halide salts offer a potential route for the selective halogenation of the vinyl group or other positions on the this compound structure. beilstein-journals.org

Semi-synthetic Approaches Utilizing Naturally Occurring Precursors

Semi-synthesis from abundant natural products offers a practical and cost-effective alternative to total synthesis. The most common precursor for this compound is sclareol (B1681606), a labdane (B1241275) diterpenediol isolated in large quantities from Clary sage (Salvia sclarea). google.comnih.gov

The conversion of sclareol to this compound involves an acid-catalyzed intramolecular cyclization (dehydration). This reaction, however, typically produces a mixture of the C-13 epimers: (13R)-Manoyl oxide and 13-epi-manoyl oxide (the 13S epimer). researchgate.netresearchgate.net The ratio of these epimers is highly dependent on the reaction conditions.

Superacid Catalysis: Treatment of sclareol with a superacid like fluorosulfonic acid (FSO₃H) at low temperatures (-78°C) can lead to the formation of manoyl oxides. researchgate.netresearchgate.net Fine-tuning the temperature has been shown to influence the epimeric ratio, with lower temperatures favoring the formation of the 13-epi-oxide. researchgate.net

Mordenite (B1173385) Catalysis: A one-step conversion of sclareol to this compound in high yield (>85%) has been reported using a mordenite catalyst in combination with a high-boiling point glyme solvent. google.com This heterogeneous catalytic system provides a selective method for the desired cyclodehydration. google.com

Cerium-Ammonium Nitrate (CAN): The CAN-mediated cyclization of sclareol provides a high conversion to a mixture of manoyl oxides, with a reported preference for the (13R)-epimer, (13R)-Manoyl oxide. researchgate.net

Separating the resulting epimeric mixture can be challenging, which complicates the isolation of pure (13R)-Manoyl oxide from these semi-synthetic routes. researchgate.net

Biological Activities and Cellular Mechanisms of Labd 14 Ene, 8,13 Epoxy , 13r and Analogs in Vitro/cellular Studies

Anti-inflammatory Activity and Elucidation of Molecular Targets

Labdane-type diterpenoids are recognized for their anti-inflammatory properties, which are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. researchgate.netthieme-connect.com

Modulation of Pro-inflammatory Cytokine Gene Expression (e.g., IL-6, IL-8, TNF-α, GM-CSF)

While direct studies on Labd-14-ene, 8,13-epoxy-, (13R)- are limited, research on analogous labdane (B1241275) diterpenes provides strong evidence for their role in suppressing the expression of pro-inflammatory cytokines. For instance, coronarin D, a structurally related labdane diterpene, has been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α) and other gene products regulated by the NF-κB pathway, such as cyclooxygenase-2 (COX-2). nih.govaacrjournals.org Another study on a novel labdane diterpenoid isolated from Leonurus sibiricus demonstrated its capacity to downregulate pro-inflammatory cytokines. thieme-connect.com Similarly, gymglu acid, another labdane diterpene, was found to reduce the production of Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net These findings suggest that the anti-inflammatory effects of manoyl oxide and its analogs are likely mediated, at least in part, by the inhibition of key pro-inflammatory cytokine gene expression.

Investigation of Effects on Cellular Inflammatory Pathways

The anti-inflammatory activity of labdane diterpenoids is closely linked to their interference with major cellular inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. researchgate.net

The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds. nih.govscielo.br Studies on several labdane diterpenes, such as coronarin D and andalusol, have demonstrated their ability to inhibit NF-κB activation. nih.govscielo.brnih.gov This inhibition can occur through various mechanisms, including the prevention of IκBα kinase (IKK) activation, which in turn suppresses the phosphorylation and degradation of the inhibitory protein IκBα, ultimately blocking the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov A new labdane-type diterpenoid ester from Sagittaria trifolia L. tubers was shown to inhibit IKKα/β and IκBα phosphorylation, blocking NF-κB p65 nuclear translocation. nih.gov

The MAPK signaling pathway, which includes ERK, JNK, and p38 kinases, also plays a crucial role in mediating inflammatory responses. thieme-connect.com Research has shown that certain labdane diterpenes can suppress the phosphorylation of these key MAPK mediators. For example, sclareol (B1681606) was found to inhibit the phosphorylation of MAPK signaling proteins in a model of atopic dermatitis. researchgate.net A labdane diterpenoid from Leonurus sibiricus also demonstrated inhibition of the phosphorylation of p38, JNK, and ERK in LPS-stimulated macrophages. thieme-connect.com While this compound itself was found to be unable to inhibit nitric oxide (NO) synthesis in LPS-activated macrophages in one study, a closely related labdane diterpene, andalusol, was significantly more potent, suggesting that specific structural features are crucial for this activity. nih.gov

Antimicrobial Activity and Proposed Modes of Action

Labd-14-ene, 8,13-epoxy-, (13R)- and its derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting bacteria, fungi, and protozoa. nih.govnih.govnih.gov

Antibacterial Effects, including activity against Multidrug-Resistant Strains (e.g., MRSA)

This compound and its analogs have shown notable antibacterial properties. researchgate.net A study on hemisynthetic derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol) reported activity against both Gram-positive and Gram-negative bacteria. nih.gov The chloroethyl carbamidic ester derivative, in particular, displayed the strongest activity against all tested bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Of significant interest is the activity of labdane diterpenes against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov While direct data for this compound against MRSA is emerging, related labdane diterpenes such as sclareol and manool (B191784) have shown anti-MRSA activity. nih.gov One study found that sclareol exhibited synergistic activity with the antibiotic clindamycin (B1669177) against MRSA. nih.gov Other labdane derivatives have also shown activity against MRSA, with some exhibiting minimum inhibitory concentration (MIC) values as low as 4 to 8 µg/mL against certain Gram-positive bacteria. nih.govmdpi.com

Antibacterial Activity of this compound Derivatives
Compound/DerivativeBacterial StrainActivity/MICReference
Chloroethyl carbamidic ester of ribenolStaphylococcus aureusActive nih.gov
Chloroethyl carbamidic ester of ribenolEscherichia coliActive nih.gov
Chloroethyl carbamidic ester of ribenolPseudomonas aeruginosaActive nih.gov
SclareolMRSAActive (MIC < 32 µg/mL) nih.gov
Chlorolabdans B (Labdane derivative)Bacillus subtilisMIC: 4 µg/mL mdpi.com
Chlorolabdans B (Labdane derivative)Staphylococcus aureusMIC: 8 µg/mL mdpi.com

Antifungal Properties and Mechanisms

Derivatives of this compound have also been identified as potent antifungal agents. nih.gov In a study of ten labdane-type diterpenes derived from ribenol, the chloroethyl carbamidic ester and a glycoside derivative showed significant activity against pathogenic fungi, including Candida albicans, Candida tropicalis, and Candida glabrata. nih.gov

The proposed mechanism of action for the antifungal effects of related terpene compounds often involves the disruption of the fungal cell membrane. mdpi.comyoutube.com Antifungal agents like polyenes and azoles target ergosterol, a crucial component of the fungal cell membrane, either by binding to it directly or by inhibiting its synthesis. youtube.comnih.gov This leads to increased membrane permeability and ultimately cell death. nih.gov Other mechanisms can include the generation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, and the inhibition of essential enzymes. mdpi.com For sclareolide (B1681565), a related sesquiterpene lactone, the antifungal mechanism against Cryptococcus neoformans was linked to increased ROS production and mitochondrial dysfunction rather than significant membrane damage, suggesting that labdane-related compounds may employ multiple strategies to inhibit fungal growth. mdpi.com

Antifungal Activity of this compound Derivatives
Compound/DerivativeFungal StrainActivityReference
Chloroethyl carbamidic ester of ribenolCandida albicansStrongest activity of tested compounds nih.gov
Chloroethyl carbamidic ester of ribenolCandida tropicalisStrongest activity of tested compounds nih.gov
Chloroethyl carbamidic ester of ribenolCandida glabrataStrongest activity of tested compounds nih.gov
Glycoside of ribenolCandida albicansInteresting activity nih.gov
Glycoside of ribenolCandida tropicalisInteresting activity nih.gov
Glycoside of ribenolCandida glabrataInteresting activity nih.gov

Antiprotozoal Activity (e.g., against Leishmania donovani)

Leishmania donovani is the protozoan parasite responsible for visceral leishmaniasis, a severe and often fatal disease. researchgate.net Several ent-manoyl oxides have been tested in vitro for their activity against L. donovani. One study demonstrated that certain semisynthetic derivatives exhibited significant antileishmanial activity against both the promastigote (the form found in the insect vector) and amastigote (the form that infects host macrophages) stages of the parasite. mdpi.com Notably, the derivative (3S)-ent-3β-Acetoxy-12-oxo-8α,13-epoxylabda-9,14-diene completely inhibited the promastigote forms at a concentration of 100 mg/mL after 24 hours of incubation. mdpi.com The mechanism of antileishmanial action for many compounds involves inducing effector functions in host macrophages, such as the production of nitric oxide (NO), a key molecule in parasite killing. nih.gov Parasites often evade this by suppressing NO production; therefore, compounds that can restore or enhance NO synthesis in infected macrophages are promising therapeutic candidates. nih.gov

Antiproliferative and Cytotoxic Effects on Various Cancer Cell Lines

The cytotoxic and antiproliferative potential of analogs of Labd-14-ene, 8,13-epoxy-, (13R)- has been evaluated against a panel of human cancer cell lines. A notable study focused on a thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide, which demonstrated significant cytotoxic activity. This derivative was tested against thirteen human leukemic cell lines, showing a considerable effect on the majority of them.

The antiproliferative effects were further substantiated by monitoring the incorporation of [3H]-thymidine, a marker for DNA synthesis. The derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide was found to inhibit the uptake of [3H]-thymidine, indicating a reduction in DNA synthesis and, consequently, cell proliferation. The morphological changes observed in the treated cells were consistent with the induction of cell death.

Table 1: Cytotoxic Activity of a Semi-Synthetic Derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide against Human Leukemic Cell Lines

Cell LineDescriptionCytotoxic Effect Observed
VariousPanel of 13 human leukemic cell linesSignificant cytotoxicity against the majority of cell lines

Flow cytometry experiments with a human leukemic cell line treated with the thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide have shed light on the mechanisms of its antiproliferative action. The results indicated that the compound induces a delay in the G0/G1 phase of the cell cycle. This suggests that the compound may activate cell cycle checkpoints, leading to an arrest in cell proliferation. This G0/G1 arrest is a common mechanism for anticancer agents, as it can prevent cells from entering the DNA synthesis (S) phase, ultimately leading to cell death.

The investigation into the mode of cell death induced by the semi-synthetic derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide revealed that it kills cancer cells through the process of apoptosis. The appearance of apoptotic characteristics was observed to be both time and dose-dependent. While the specific involvement of p53-independent pathways has not been explicitly detailed for this this compound derivative, the induction of apoptosis is a key indicator of its anticancer potential. Apoptosis is a form of programmed cell death that is crucial for eliminating damaged or cancerous cells.

Currently, there is no specific information available from the reviewed literature regarding the activation of the mitochondrial and death receptor apoptotic pathways by Labd-14-ene, 8,13-epoxy-, (13R)- or its close analogs.

There is currently no specific information available in the reviewed scientific literature concerning the effect of Labd-14-ene, 8,13-epoxy-, (13R)- or its analogs on the expression of proto-oncogenes such as c-myc.

The impact of Labd-14-ene, 8,13-epoxy-, (13R)- or its direct derivatives on the production of reactive oxygen species (ROS) and the mitochondrial membrane potential (MMP) in cancer cells has not been detailed in the currently available literature.

While the inhibition of [3H]-thymidine uptake by a derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide points to an effect on DNA synthesis, direct investigations into the effects of Labd-14-ene, 8,13-epoxy-, (13R)- or its analogs on DNA damage and repair mechanisms are not yet available in the scientific literature.

Immunomodulatory Functions at the Cellular Level

The immune system's intricate balance can be influenced by various natural compounds. Diterpenes, including those of the labdane class, have demonstrated a range of immunomodulatory effects in cellular studies. mdpi.com These compounds can modulate the activity of immune cells such as macrophages and neutrophils, influencing the production of inflammatory mediators. mdpi.comresearchgate.net

Studies on various labdane diterpenoids have revealed their potential to act as anti-inflammatory agents. researchgate.net For instance, some labdane diterpenes have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Conversely, certain labdane derivatives have been found to upregulate the production of the anti-inflammatory cytokine IL-10 in primary macrophages, suggesting a shift towards an anti-inflammatory phenotype associated with wound healing. nih.gov

In the context of neutrophil activity, which is critical in the inflammatory response, labdane diterpenes have also shown modulatory effects. mdpi.comnih.gov For example, compounds isolated from Hedychium coronarium were found to suppress the generation of superoxide (B77818) anions and the release of elastase by human neutrophils. mdpi.com Furthermore, essential oils from Populus balsamifera, which contain this compound among other terpenes, have been shown to inhibit intracellular calcium mobilization in human neutrophils, a key step in their activation. mdpi.com Cedrol, another component found in essential oils alongside this compound in some Juniperus species, has been identified as a novel neutrophil agonist that can desensitize cells to subsequent stimulation. mdpi.comresearchgate.net

While these findings point to the immunomodulatory potential of the labdane diterpene class, direct studies detailing the specific effects of Labd-14-ene, 8,13-epoxy-, (13R)- on macrophage and neutrophil functions are needed to fully elucidate its role in cellular immunity.

Table 2: Immunomodulatory Activities of Selected Labdane Diterpenes and Related Compounds (In Vitro/Cellular Studies)

Compound/ExtractCell TypeEffectReference
Luakuliide derivativesPrimary MacrophagesInhibition of pro-inflammatory cytokines, upregulation of IL-10 nih.gov
Gymglu acidLPS-stimulated MacrophagesReduced NO and IL-6 production researchgate.net
HedychicoronarinHuman NeutrophilsSuppression of superoxide anion generation and elastase release mdpi.com
Populus balsamifera Essential Oil (contains this compound)Human NeutrophilsInhibition of intracellular Ca²⁺ mobilization mdpi.com
CedrolHuman NeutrophilsAgonist activity, desensitization to subsequent stimulation mdpi.comresearchgate.net

This table includes data on analogs and extracts containing related compounds, as direct data for Labd-14-ene, 8,13-epoxy-, (13R)- is limited.

Structure Activity Relationship Sar Studies for Labd 14 Ene, 8,13 Epoxy , 13r and Its Derivatives

Impact of Stereochemistry on Biological Activity Profiles

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in the biological activity of labdane (B1241275) diterpenoids. This is particularly evident when comparing Labd-14-ene, 8,13-epoxy-, (13R)- (Manoyl oxide) with its epimer at the C-13 position, Labd-14-ene, 8,13-epoxy-, (13S)- (epi-Manoyl oxide).

In planta studies involving the expression of diterpene synthase enzymes have shown the production of both (13R) and (13S) epimers of this compound. nih.gov This natural occurrence of both epimers suggests that their respective biological activities may contribute to the plant's defense mechanisms.

Influence of Functional Group Modifications and Derivatization on Biological Efficacy

The modification of functional groups and the synthesis of derivatives of Labd-14-ene, 8,13-epoxy-, (13R)- have been explored to enhance its biological efficacy and to understand the structural requirements for its activity. These studies have primarily focused on cytotoxicity and antimicrobial effects.

A study involving the hemisynthesis of this compound analogs from sclareol (B1681606) demonstrated that the presence of two tertiary hydroxyls in sclareol is crucial for its cytotoxic activity. nih.gov When sclareol was converted to this compound, a decrease in cytotoxicity against the MCF-7 cancer cell line was observed, with the IC50 value increasing from 2.0 µM for sclareol to 50 µM for this compound. nih.govresearchgate.net However, further derivatization of this compound through a Palladium (II) catalyzed Boron-Heck coupling reaction led to a new series of compounds with enhanced cytotoxic activity compared to both sclareol and this compound. nih.govresearchgate.net

Another approach involved the synthesis of ten labdane-type diterpenes derived from ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol). researchgate.netnih.govjst.go.jp Among these derivatives, the chloroethyl carbamidic ester showed the strongest and broadest spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria, as well as pathogenic fungi. researchgate.netnih.govjst.go.jp Furthermore, a glycoside derivative exhibited notable activity against the three tested fungi. researchgate.netnih.gov These findings indicate that the introduction of specific functional groups, such as carbamate (B1207046) esters and glycosides, can significantly modulate the antimicrobial properties of the this compound skeleton.

The following table summarizes the cytotoxic activity of this compound and its precursor, Sclareol.

Cytotoxic Activity of this compound and Sclareol

CompoundCell LineIC50 (µM)Reference
This compoundMCF-750 nih.govresearchgate.net
SclareolMCF-72.0 nih.gov

Comparative Analysis of Bioactivities with Other Labdane-Type Diterpenoids

Comparing the biological activities of Labd-14-ene, 8,13-epoxy-, (13R)- with other labdane-type diterpenoids provides valuable context for its therapeutic potential and highlights key structural features associated with specific activities.

As mentioned earlier, sclareol, the precursor to this compound, exhibits significantly higher cytotoxic activity against the MCF-7 cell line. nih.gov This suggests that the diol functionality of sclareol is more favorable for this particular activity than the cyclic ether in this compound. Sclareol has also been reported to have broad-spectrum bioactivities, including anti-tumor, anti-inflammatory, and anti-pathogenic microbe effects. frontiersin.org

Sclareolide (B1681565), a sesquiterpene lactone derived from sclareol, has also been the subject of extensive research. It has demonstrated promising antifungal properties against Cryptococcus neoformans and its derivatives have been evaluated for cytotoxic activities. researchgate.netnih.gov The structural difference, a lactone ring in sclareolide versus the cyclic ether in this compound, leads to distinct biological profiles.

Labdane diterpenoids isolated from Salvia species have also shown a variety of biological activities, including antimicrobial and cytotoxic effects. nih.govresearchgate.netmdpi.com For example, ent-13-epi-manoyloxide isolated from Salvia sharifii displayed higher cytotoxic activity compared to co-isolated flavones. nih.govresearchgate.net

The table below provides a comparative overview of the bioactivities of Labd-14-ene, 8,13-epoxy-, (13R)- and other selected labdane-type diterpenoids.

Comparative Bioactivities of Labdane-Type Diterpenoids

CompoundSource/TypeReported BioactivitiesReference
Labd-14-ene, 8,13-epoxy-, (13R)- (this compound)-Antimicrobial, Cytotoxic (less active than Sclareol) researchgate.netnih.govresearchgate.net
SclareolPrecursor to this compoundCytotoxic, Anti-inflammatory, Antimicrobial, Antifungal nih.govfrontiersin.org
SclareolideDerivative of SclareolAntifungal, Cytotoxic researchgate.netnih.gov
ent-13-epi-manoyloxideFrom Salvia sharifiiCytotoxic, Antibacterial, Antifungal nih.govmdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling of Labd 14 Ene, 8,13 Epoxy , 13r

Molecular Docking Simulations for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

Detailed Research Findings: While specific, published molecular docking studies focusing exclusively on Labd-14-ene, 8,13-epoxy-, (13R)- are not extensively documented in publicly accessible literature, the known biological activities of this compound class inform the selection of potential targets for such simulations. For instance, given that (13R)-epi-8,13-epoxylabd-14-ene is reported to have antibacterial properties, molecular docking could be employed to screen it against essential bacterial enzymes, such as DNA gyrase or penicillin-binding proteins. nih.gov

The process involves:

Preparation of the Ligand: The 3D structure of Labd-14-ene, 8,13-epoxy-, (13R)- is generated and optimized to find its lowest energy conformation.

Receptor Selection and Preparation: A protein target of interest is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and the binding site is defined.

Docking Simulation: A docking algorithm systematically places the ligand into the defined binding site in various orientations and conformations, scoring each pose based on factors like intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions).

The output is a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. The associated binding energy score indicates the theoretical affinity of the ligand for the target. This data allows researchers to hypothesize which amino acid residues are critical for the interaction, paving the way for targeted biochemical assays.

Molecular Dynamics Simulations for Elucidating Binding Mechanisms and Stability

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the docked pose and the conformational changes that may occur upon binding.

Detailed Research Findings: Specific MD simulation studies for Labd-14-ene, 8,13-epoxy-, (13R)- are not prominent in available research. However, the methodology is widely applied to understand the behavior of complex organic molecules and their interactions. rsc.org For a ligand-protein complex involving this compound, an MD simulation would track the atomic coordinates of the entire system over a set period (nanoseconds to microseconds).

Key insights from MD simulations include:

Binding Stability: By analyzing the root-mean-square deviation (RMSD) of the ligand within the binding pocket, researchers can determine if the docked pose is stable or if the ligand dissociates over time.

Conformational Changes: MD can reveal how the protein's structure adapts to accommodate the ligand and how the ligand itself may change its conformation within the binding site.

Interaction Analysis: The simulation allows for a detailed analysis of the persistence of specific interactions, such as hydrogen bonds, identifying which connections are most crucial for maintaining the bound state.

These simulations are computationally intensive but offer a powerful bridge between a static docking picture and the dynamic reality of biological systems, clarifying the mechanism of action at a molecular level. rsc.org

Theoretical Predictions of Pharmacological Activity and ADMET Properties for Research Design

Before committing to expensive and time-consuming synthesis and in vivo testing, computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help assess the "drug-likeness" of a molecule and anticipate potential liabilities. mdpi.com

Detailed Research Findings: Various physicochemical and ADMET properties for Labd-14-ene, 8,13-epoxy-, (13R)- can be calculated using established algorithms and platforms like ADMETlab 2.0. mdpi.com These predictions are essential for guiding further research. For example, a high predicted XLogP3 value suggests good lipid solubility, which may correlate with good membrane permeability but could also indicate potential issues with aqueous solubility. nih.govnih.gov

Below is a table of computationally predicted properties for Labd-14-ene, 8,13-epoxy-, (13R)-.

PropertyPredicted Value/CategoryInterpretation in Research Design
Molecular Weight290.5 g/mol nih.govFalls within the optimal range (100-600) for drug-like molecules. scbdd.com
XLogP3-AA (Lipophilicity)5.9 nih.govIndicates high lipophilicity, suggesting good absorption but potentially low aqueous solubility.
Hydrogen Bond Acceptors1 (the ether oxygen) nih.govFalls within the optimal range (0-12), favorable for oral bioavailability. scbdd.com
Hydrogen Bond Donors0 nih.govFalls within the optimal range (0-7), favorable for oral bioavailability. scbdd.com
Topological Polar Surface Area (TPSA)9.2 Ų nih.govLow TPSA value, consistent with high lipophilicity and good potential to cross cell membranes.
Human Hepatotoxicity (H-HT)Prediction models vary; however, related structures can be flagged for potential hepatotoxicity. mdpi.comSuggests that experimental hepatotoxicity assays should be prioritized during preclinical evaluation.
P-glycoprotein (P-gp) SubstratePredicted as a potential substrate. mdpi.comIf confirmed, the compound could be subject to efflux from cells, potentially impacting its efficacy and distribution.

These theoretical predictions are invaluable for designing follow-up experiments. For instance, a prediction of low aqueous solubility would prompt researchers to focus on formulation strategies, while a flag for potential hepatotoxicity would necessitate careful monitoring in any subsequent cell-based or animal studies. mdpi.com

Computational Support for Spectroscopic Data Interpretation and Stereochemical Elucidation

Computational methods are critical for the accurate interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This is especially important for complex natural products with multiple stereocenters, where computational analysis can definitively confirm a proposed structure.

Detailed Research Findings: The absolute configuration of Labd-14-ene, 8,13-epoxy-, (13R)- is well-established. nih.gov Computational chemistry plays a key role in such assignments. For a proposed structure, quantum mechanical methods like Density Functional Theory (DFT) can be used to predict its NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies.

The process involves:

Generating 3D models of all possible stereoisomers.

Performing a conformational search and geometry optimization for each isomer.

Calculating the NMR and IR spectra for the lowest-energy conformer of each isomer.

Comparing the computationally predicted spectra with the experimental data.

A strong correlation between the predicted spectrum of one specific isomer and the experimental data provides powerful evidence for its structural and stereochemical assignment. For example, the experimental ¹H and ¹³C NMR data for the related compound Sclareol (B1681606) oxide show distinct signals that could be computationally modeled to confirm its structure. researchgate.netmdpi.org Similarly, retention indices from gas chromatography, which are available for Labd-14-ene, 8,13-epoxy-, (13R)-, can be correlated with computationally derived physicochemical properties to aid in identification. scent.vn

Spectroscopic/Chromatographic Data TypeComputational Support RoleExample Application
¹³C NMR SpectroscopyPrediction of chemical shifts for each carbon atom in a proposed structure.Matching predicted shifts to experimental data to confirm the carbon skeleton and stereochemistry. mdpi.org
¹H NMR SpectroscopyPrediction of chemical shifts and coupling constants.Confirming the connectivity and relative orientation of protons in the molecule. mdpi.org
Infrared (IR) SpectroscopyCalculation of vibrational frequencies for functional groups.Correlating predicted frequencies (e.g., for the C-O-C ether linkage) with experimental IR bands. researchgate.net
Gas Chromatography (GC)Correlation of physicochemical properties with retention time.Using predicted properties like boiling point and polarity to support the identification based on retention index. scent.vn

Advanced Analytical Methodologies for Labd 14 Ene, 8,13 Epoxy , 13r Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental to the study of Labd-14-ene, 8,13-epoxy-, (13R)-, providing powerful tools for its isolation from complex mixtures, separation from structurally similar compounds, and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Labd-14-ene, 8,13-epoxy-, (13R)-. Its high resolution and sensitivity make it ideal for both identifying the compound in complex mixtures and determining its concentration. nih.gov

For qualitative analysis, the mass spectrum of Labd-14-ene, 8,13-epoxy-, (13R)- serves as a chemical fingerprint. The fragmentation pattern observed upon electron ionization is unique to the molecule's structure, allowing for its confident identification by comparison to reference spectra from databases or purified standards. hplc.eu The molecular ion peak and characteristic fragment ions provide definitive structural information.

Quantitative analysis by GC-MS is typically performed using an internal standard (IS) to ensure accuracy and reproducibility. A known amount of a non-interfering compound is added to the sample, and the ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of Labd-14-ene, 8,13-epoxy-, (13R)-. This method effectively corrects for variations in sample injection volume and instrument response.

Table 1: Typical GC-MS Parameters for the Analysis of Labd-14-ene, 8,13-epoxy-, (13R)-

ParameterCondition
ColumnDB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature of 50-70°C, followed by a ramp to 250-300°C at a rate of 4-10°C/min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Ion Trap
Acquisition ModeFull scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Labd-14-ene, 8,13-epoxy-, (13R)-, particularly for non-volatile impurities or when derivatization for GC-MS is not desirable. thermofisher.comnacalai.com Reversed-phase HPLC is the most common mode used for the analysis of labdane (B1241275) diterpenoids. hawachhplccolumn.com

In a typical reversed-phase setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). stackexchange.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The purity of a sample of Labd-14-ene, 8,13-epoxy-, (13R)- can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal to no extraneous peaks.

For quantitative purity assessment, a UV detector is often employed. However, as Labd-14-ene, 8,13-epoxy-, (13R)- lacks a significant chromophore, its UV absorbance is weak and occurs at lower wavelengths, which can limit sensitivity. scispace.com Therefore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be more effective for detection and quantification.

Table 2: General HPLC Parameters for Purity Assessment of Labdane Diterpenoids

ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water
Flow Rate0.5 - 1.5 mL/min
Column TemperatureAmbient or controlled (e.g., 25-30 °C)
DetectorUV (at low wavelength, e.g., 205-215 nm), ELSD, or Mass Spectrometer (MS)
Injection Volume5 - 20 µL

Spectroscopic Methods for Quantification and Purity Assessment

Spectroscopic methods provide valuable information about the structure and purity of Labd-14-ene, 8,13-epoxy-, (13R)-. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for structural elucidation and can be used for quantitative analysis, while UV-Vis spectroscopy has more limited applications for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is the most definitive method for the structural elucidation of Labd-14-ene, 8,13-epoxy-, (13R)-. acs.orgresearchgate.net The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum provide detailed information about the proton environment in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. researchgate.netresearchgate.netnih.gov The purity of a sample can be assessed by the absence of signals from impurities. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to that of a known signal from the internal standard.

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for Labd-14-ene, 8,13-epoxy-, (13R)- in CDCl₃

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, multiplicity, J in Hz)
139.21.02 (m), 1.55 (m)
218.51.50 (m)
342.21.25 (m)
433.3-
556.30.89 (dd, J = 11.9, 2.1)
620.11.45 (m)
738.11.60 (m), 1.85 (m)
874.9-
960.21.30 (m)
1039.8-
1116.91.58 (m)
1235.91.35 (m)
1373.1-
14147.95.88 (dd, J = 17.4, 10.7)
15110.14.90 (dd, J = 10.7, 0.8), 5.12 (dd, J = 17.4, 0.8)
1628.51.28 (s)
1715.61.18 (s)
1833.30.80 (s)
1921.60.86 (s)
2015.90.80 (s)

*Data compiled from literature sources. researchgate.netresearchgate.net

UV-Visible (UV-Vis) spectroscopy is generally not a suitable method for the quantification of Labd-14-ene, 8,13-epoxy-, (13R)-. This is because the molecule lacks a chromophore that absorbs light in the near UV-Vis region (200-800 nm). Saturated ethers, like the one present in this compound, have their electronic transitions (n → σ*) in the far-UV region (below 200 nm), which is not accessible by standard UV-Vis spectrophotometers. scispace.com

Development of Advanced Methods for Epimer Differentiation and Purity Assessment in Complex Mixtures

The differentiation of Labd-14-ene, 8,13-epoxy-, (13R)- from its C-13 epimer, (13S)-manoyl oxide, is a significant analytical challenge, especially in complex natural extracts where both may be present. Advanced analytical methods have been developed to address this.

One of the most effective methods for the differentiation of manoyl oxide epimers is GC-MS. While the epimers often co-elute or have very similar retention times on standard non-polar GC columns, their mass spectra show subtle but consistent differences in the relative intensities of certain fragment ions. Specifically, the ratio of the intensities of the peaks at m/z 275 and m/z 257 has been shown to be a reliable marker for distinguishing between the (13R) and (13S) epimers. A lower ratio of the m/z 275 to m/z 257 peak intensities is characteristic of the (13R)-epimer (ent-13-epi-manoyl oxide).

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers and epimers. chiralpedia.comresearchgate.net By using a chiral stationary phase (CSP), it is possible to achieve baseline separation of the (13R) and (13S) epimers of this compound. nih.govsigmaaldrich.comscielo.br The differential interaction of the epimers with the chiral selector of the CSP leads to different retention times, allowing for their individual quantification and the assessment of epimeric purity. Common chiral stationary phases for such separations include those based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. chiralpedia.com

In addition to chromatographic methods, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC, and NOESY), are invaluable for the unambiguous structural confirmation of Labd-14-ene, 8,13-epoxy-, (13R)- and for assessing its purity in complex mixtures. These experiments reveal through-bond and through-space correlations between nuclei, providing a complete picture of the molecule's connectivity and stereochemistry, which is essential for differentiating it from its isomers and confirming its purity.

Ecological Roles and Chemoecology of Labd 14 Ene, 8,13 Epoxy , 13r

Role as Plant Metabolite in Inter-organismal and Intra-organismal Ecological Interactions

Labd-14-ene, 8,13-epoxy-, (13R)-, also known by its common name (+)-Manoyl oxide, is a significant labdane-type diterpenoid that plays a multifaceted role in the chemical ecology of various plant species. nih.govnih.gov This tricyclic diterpenoid is not only a key intermediate in the biosynthesis of other complex metabolites but also an active participant in the intricate web of interactions a plant has with its environment and its own internal processes. nih.govresearchgate.net

From an intra-organismal perspective, a notable example of the strategic handling of Labd-14-ene, 8,13-epoxy-, (13R)- is observed in Coleus forskohlii. In this plant, the compound serves as the biosynthetic precursor to the pharmacologically important diterpenoid, forskolin (B1673556). nih.govresearchgate.netnih.gov Research has revealed that C. forskohlii synthesizes and sequesters (+)-Manoyl oxide in specialized oil bodies within the root cork cells. nih.govresearchgate.net This sequestration into lipophilic compartments is a sophisticated mechanism for the plant to manage and store large quantities of this and other related biologically active, lipophilic metabolites, preventing potential autotoxicity. nih.gov The localization of these compounds near the surface of the roots, specifically in the cork, represents a well-organized internal defense strategy. researchgate.net

In terms of inter-organismal interactions, Labd-14-ene, 8,13-epoxy-, (13R)- functions as a chemical mediator between the producing plant and other organisms in its ecosystem. It has been identified in a variety of plant species, indicating a widespread ecological function. nih.gov The presence of this compound in the outer layers of the roots of C. forskohlii strongly suggests a role in defending against soil-borne organisms. researchgate.net Furthermore, labdane-type diterpenoids, as a class, have been implicated in plant defense against microbes, and (+)-Manoyl oxide itself is recognized as an antibacterial agent. nih.govresearchgate.net This points to its direct involvement in protecting the plant from pathogenic threats in its immediate environment.

Plant Species Containing Labd-14-ene, 8,13-epoxy-, (13R)-

Plant SpeciesFamilyReference(s)
Coleus forskohliiLamiaceae nih.govresearchgate.net
Cistus monspeliensisCistaceae nih.gov
Traversia baccharoidesAsteraceae nih.gov
Picea orientalisPinaceae nih.gov
Guarea macrophyllaMeliaceae nih.gov

Contributions to Plant Defense Mechanisms against Herbivores and Pathogens

The chemical structure and strategic placement of Labd-14-ene, 8,13-epoxy-, (13R)- within plant tissues underscore its significant contributions to plant defense. Plants, being sessile organisms, rely heavily on a chemical arsenal (B13267) to deter herbivores and combat pathogens. nih.govnih.gov Labdane (B1241275) diterpenoids, including (+)-Manoyl oxide, are a crucial component of this chemical defense system. researchgate.net

The primary defense mechanism conferred by (+)-Manoyl oxide appears to be targeted against microbial pathogens. Its documented antibacterial properties suggest a direct toxic or inhibitory effect on invading bacteria. nih.gov The accumulation of this compound in the root cork of Coleus forskohlii creates a chemical barrier at a critical interface between the plant and the microbe-rich soil environment. researchgate.netnih.gov This near-surface sequestration can be seen as a preemptive defense strategy, protecting the plant from potential root infections by soil-borne pathogens. researchgate.net The general role of plant secondary metabolites, such as terpenoids, in defense is well-established, and they often function by disrupting pathogen cell structures or metabolic processes. nih.govresearchgate.net

While direct evidence of Labd-14-ene, 8,13-epoxy-, (13R)- acting as a deterrent or toxin to specific insect herbivores is not extensively detailed in the reviewed literature, the broader class of terpenoids is known to be highly active against herbivores. nih.govresearchgate.netscienceopen.com These compounds can act as feeding deterrents, toxins, or disruptors of insect growth and development. nih.gov The localization of (+)-Manoyl oxide in plant tissues could make them unpalatable or harmful to herbivores that attempt to feed on them. The synthesis of such specialized metabolites is a key component of both constitutive and induced defense responses in plants. scienceopen.com

Defensive Roles of Labd-14-ene, 8,13-epoxy-, (13R)-

Defense TargetProposed Mechanism of ActionReference(s)
Microbial PathogensDirect antibacterial activity; formation of a chemical barrier in root cork. nih.govresearchgate.net
HerbivoresLikely contributes to general terpenoid-based defense as a potential toxin or feeding deterrent. researchgate.netnih.govresearchgate.net

Significance as a Fungal Metabolite in Fungal Ecology

Labd-14-ene, 8,13-epoxy-, (13R)- is not exclusively a plant metabolite; it is also produced by various fungi. nih.gov The production of a diverse array of secondary metabolites is a hallmark of the fungal kingdom, and these compounds play pivotal roles in the ecological success of fungi. rsc.orgmdpi.com Fungal secondary metabolites are often not essential for the basic growth of the fungus in laboratory settings but provide a competitive advantage in their natural, complex environments. mdpi.com

The ecological role of (+)-Manoyl oxide in the life of the fungi that produce it is likely tied to its bioactive properties. Fungi are engaged in constant chemical warfare and communication with other microorganisms, including bacteria and other fungi, as well as with plants and animals. rsc.org As a compound with known antibacterial activity, (+)-Manoyl oxide could be secreted by fungi to inhibit the growth of competing bacteria, thus securing resources and space. nih.gov This would be a form of interference competition, a common ecological strategy among microbes.

Furthermore, fungi are masters of decomposition and nutrient cycling. longdom.orglumenlearning.com The production of specific secondary metabolites can influence these processes. While the direct impact of (+)-Manoyl oxide on decomposition is not specified, the metabolic capabilities of fungi are vast. Interestingly, some fungi, such as Aspergillus oryzae, are capable of biotransforming related labdane diterpenes. mdpi.com This indicates that fungi not only produce these compounds but are also equipped with the enzymatic machinery to modify them, potentially leading to a wider array of bioactive molecules. The production and modification of terpenoids like (+)-Manoyl oxide are part of the complex chemical language that fungi use to interact with their environment, defend their territory, and facilitate their lifecycle. mdpi.com

Drug Discovery and Chemical Biology Perspectives of the Labd 14 Ene, 8,13 Epoxy , 13r Scaffold

Exploration as a Bioactive Scaffold for the Development of New Chemical Entities

The (13R)-8,13-epoxy-labd-14-ene scaffold has served as a starting point for the generation of new chemical entities with a range of biological activities, most notably in the areas of antimicrobial and anticancer research. The inherent bioactivity of the parent molecule, which includes antibacterial and antifungal properties, provides a strong foundation for semi-synthetic modifications aimed at enhancing potency and selectivity. researchgate.netnih.gov

Researchers have successfully synthesized a variety of derivatives by modifying the core structure of manoyl oxide and related labdane (B1241275) diterpenes. These modifications often target specific functional groups to explore structure-activity relationships (SAR). For instance, the synthesis of ten labdane-type diterpenes from ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol), a closely related compound, yielded derivatives with significant antimicrobial activity. nih.gov One particular derivative, a chloroethyl carbamidic ester, demonstrated the most potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov Another study reported the synthesis of new sclareol (B1681606) derivatives, a precursor to this compound, which incorporated five- and six-membered heterocyclic cores. These new hybrid compounds showed enhanced efficacy against cancer cells compared to the parent sclareol molecule. bg.ac.rsbg.ac.rs

The cytotoxic potential of this scaffold has also been a major focus of investigation. A study on a semi-synthetic thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide revealed significant antiproliferative effects against a panel of human leukemic cell lines. scilit.com This derivative was found to induce cell death through apoptosis in a time- and dose-dependent manner. scilit.com Furthermore, a recent study involving the hemisynthesis of this compound analogs from sclareol highlighted the cytotoxic potential of these new compounds against several cancer cell lines, including HCT-116, MCF-7, MDA-MB231, and MDA-MB468. nih.gov These findings underscore the value of the (13R)-8,13-epoxy-labd-14-ene scaffold as a versatile template for generating novel bioactive agents with potential therapeutic applications.

Table 1: Bioactivity of Selected Labd-14-ene, 8,13-epoxy-, (13R)- Derivatives

Derivative NameModificationTarget/OrganismObserved ActivityReference
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideCarbamate (B1207046) ester formationGram (+), Gram (-) bacteria, pathogenic fungiStrong antimicrobial activity nih.gov
Glycoside of ent-3-beta-hydroxy-13-epi-manoyl oxideGlycosylationPathogenic fungiInteresting antifungal activity nih.gov
Thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxideThiomidazolide formationHuman leukemic cell linesCytotoxic, antiproliferative, induces apoptosis scilit.com
Sclareol-heterocyclic hybridsAddition of heterocyclic coresHuman glioblastoma cells (U87, U87-TxR)Enhanced cytotoxicity compared to sclareol bg.ac.rsbg.ac.rs
Heck-coupled this compound analogsPalladium-catalyzed couplingHCT-116, MCF-7, MDA-MB231, MDA-MB468 cancer cellsMore active than this compound and sclareol nih.gov

Potential for Enhancing the Efficacy of Existing Chemotherapeutic Agents

A significant challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. mdpi.com Natural products, including diterpenes, have been investigated for their potential to reverse MDR. mdpi.com

While direct studies on the synergistic effects of Labd-14-ene, 8,13-epoxy-, (13R)- with existing chemotherapeutic agents are limited, research on closely related labdane diterpenes suggests a promising potential for this scaffold in overcoming chemoresistance. For example, some terpenoids have been shown to inhibit the function of P-gp. nih.gov A study on novel derivatives of sclareol, the biosynthetic precursor to this compound, demonstrated that these compounds significantly impacted the activity of P-glycoprotein. bg.ac.rsbg.ac.rs Their effect on this transporter was comparable to that of tariquidar, a potent third-generation P-gp inhibitor. bg.ac.rs This suggests that derivatives of the this compound scaffold could act as chemosensitizers, enhancing the efficacy of conventional anticancer drugs when used in combination therapy.

The ability of these derivatives to be more potent in drug-resistant glioblastoma cells compared to their drug-sensitive counterparts, a phenomenon known as collateral sensitivity, further highlights their potential in treating resistant cancers. bg.ac.rs By inhibiting P-gp, these compounds could increase the intracellular accumulation of co-administered chemotherapeutic drugs, thereby restoring their cytotoxic effects in resistant tumors. This approach offers a potential strategy to improve the outcomes of chemotherapy for patients with MDR cancers. nih.govnih.gov

Investigation of Unique Biological Properties and Undiscovered Mechanisms of Action

Beyond direct cytotoxicity, research into the (13R)-8,13-epoxy-labd-14-ene scaffold and its derivatives is beginning to uncover more nuanced biological activities and mechanisms of action. These investigations are crucial for identifying novel therapeutic applications and understanding the full potential of this class of compounds.

Studies on this compound derivatives have revealed their ability to induce programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells. The thiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide, for instance, was shown to trigger apoptosis in human leukemic cells. scilit.com Further investigation into the cellular mechanisms revealed that these compounds can also influence the cell cycle. The same derivative was observed to cause a delay in the G0/G1 phase of the cell cycle, suggesting a synchronization of the cell population. scilit.com Cell cycle arrest is a critical mechanism for controlling cell proliferation and can be a valuable target in cancer therapy. nih.gov

The anti-inflammatory properties of the labdane scaffold are also an area of active investigation. A study on a related labdane diterpene, 15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-one, demonstrated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. nih.gov This compound was found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov The inhibition of NF-κB activation led to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two important enzymes involved in the inflammatory cascade. nih.gov Given the structural similarities, it is plausible that derivatives of (13R)-8,13-epoxy-labd-14-ene could also exhibit anti-inflammatory effects through similar mechanisms.

Furthermore, the potential for neuroprotective effects is another emerging area of interest for this class of compounds. While direct evidence for this compound derivatives is still forthcoming, other multifaceted compounds are being investigated for their neuroprotective activities in the context of neurodegenerative diseases. nih.govnih.gov The exploration of such unique biological properties and the elucidation of their underlying mechanisms of action will be pivotal in expanding the therapeutic potential of the Labd-14-ene, 8,13-epoxy-, (13R)- scaffold.

Table 2: Investigated Mechanisms of Action for this compound and Related Labdane Derivatives

Mechanism of ActionCompound TypeCell/System StudiedFindingReference
Induction of ApoptosisThiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxideHuman leukemic cell linesTime- and dose-dependent induction of apoptosis scilit.com
Cell Cycle ArrestThiomidazolide derivative of ent-3-beta-hydroxy-13-epi-manoyl oxideHuman leukemic cell lineDelay of cells in G0/G1 phase scilit.com
P-glycoprotein InhibitionSclareol derivativesHuman glioblastoma cells (U87-TxR)Significant inhibition of P-gp activity, comparable to tariquidar bg.ac.rsbg.ac.rs
NF-κB Inhibition15,16-epoxy-3α-hydroxylabda-8,13(16),14-trien-7-oneLPS-stimulated RAW 264.7 macrophagesSuppressed LPS-induced NF-κB activation, leading to downregulation of iNOS and COX-2 nih.gov
Modulation of Oxidative StressSclareol derivativesHuman glioblastoma cellsIncreased sensitivity in drug-resistant cells linked to modulation of oxidative stress bg.ac.rs

Q & A

Q. What spectroscopic methods are most effective for confirming the stereochemistry of Labd-14-ene, 8,13-epoxy-, (13R)-?

To resolve stereochemical ambiguity, combine 2D NMR techniques (e.g., COSY, HSQC, and NOESY) with X-ray crystallography . For example, NOESY correlations can clarify spatial arrangements of protons, while X-ray diffraction provides definitive spatial coordinates of atoms . Mass spectrometry (electron ionization) further supports molecular weight and fragmentation patterns .

Q. What are the primary natural sources and isolation protocols for Labd-14-ene, 8,13-epoxy-, (13R)-?

This diterpenoid is commonly isolated from Euphorbia species via dichloromethane extraction. Purification involves column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Validate purity using HPLC coupled with chiral stationary phases to separate enantiomers like (13R) and (13S) isomers .

Q. How should researchers evaluate the reliability of literature data on Labd-14-ene, 8,13-epoxy-, (13R)-?

Cross-reference primary sources (e.g., peer-reviewed journals) for raw spectral data and synthetic procedures. Assess methodological rigor by checking for details like NMR solvent, internal standards, and crystallographic refinement parameters. Avoid uncritical reliance on secondary databases lacking experimental context .

Advanced Research Questions

Q. How can discrepancies in reported 13C^{13}\text{C}13C NMR chemical shifts for Labd-14-ene, 8,13-epoxy-, (13R)- be resolved?

Q. What strategies address challenges in the enantioselective synthesis of Labd-14-ene, 8,13-epoxy-, (13R)-?

Key hurdles include controlling the 8,13-epoxy ring formation and (13R) stereocenter. Use chiral catalysts (e.g., Sharpless epoxidation conditions) or enzymatic resolution. Monitor reaction progress via chiral GC/MS and optimize intermediates (e.g., labdane diols) to enhance stereochemical fidelity .

Q. How do stereochemical variations (e.g., 13R vs. 13S) influence the biological activity of Labd-14-ene derivatives?

Design structure-activity relationship (SAR) studies using enantiomerically pure samples. Test in vitro bioactivity (e.g., antimicrobial assays) and correlate results with molecular docking simulations. For example, (13R) isomers may exhibit enhanced binding to target proteins due to spatial compatibility .

Q. What experimental design principles ensure reproducibility in studies involving Labd-14-ene, 8,13-epoxy-, (13R)-?

Document all variables: solvent purity, reaction time/temperature, and spectral acquisition parameters. Use controlled experiments with triplicate runs and statistical validation (e.g., ANOVA for bioactivity data). Publish raw datasets and crystallographic CIF files to enable independent verification .

Q. How can researchers resolve contradictions in reported biological activity across studies?

Perform meta-analyses to identify confounding factors (e.g., cell line variability, assay protocols). Re-evaluate dose-response curves and purity thresholds (>95% by HPLC). Use standardized positive controls (e.g., known inhibitors) to calibrate assays .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for mass spectrometry references .
  • Crystallography : Deposit X-ray data in the Cambridge Structural Database (CSD) for peer validation .
  • Literature Retrieval : Use SciFinder or Reaxys with filters for primary sources and experimental details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.